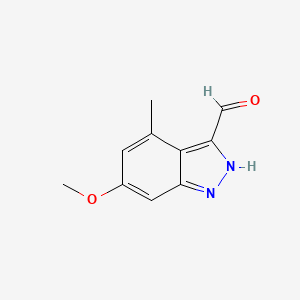

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

Descripción general

Descripción

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position on the indazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-nitrotoluene with hydrazine hydrate, followed by cyclization and subsequent formylation to introduce the aldehyde group at the 3rd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid.

Reduction: 6-Methoxy-4-methyl-1H-indazole-3-methanol.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, material science, and as a synthetic intermediate.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that indazole derivatives can exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the methoxy group is believed to enhance the compound's lipophilicity, facilitating better cell membrane penetration .

- Antimicrobial Properties : Some indazole derivatives have demonstrated antimicrobial activity against various pathogens. The substitution patterns on the indazole ring can influence the degree of activity, making this compound a candidate for further exploration in antibiotic development .

Neuropharmacology

Indazole derivatives, including this compound, are being studied for their effects on neurotransmitter systems. Preliminary findings suggest potential interactions with serotonin receptors, which could lead to applications in treating mood disorders or anxiety .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Drug Development : Its structure allows for further modifications that can lead to the creation of novel pharmacophores. Researchers have utilized it to synthesize other biologically active compounds through various chemical reactions, such as condensation and oxidation processes .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of indazole derivatives, including this compound, and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the indazole framework can enhance anticancer activity .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of indazole derivatives. The study reported that this compound showed promising results in modulating serotonin receptor activity in vitro, indicating potential use as an antidepressant or anxiolytic agent .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with DNA and RNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparación Con Compuestos Similares

6-Methoxy-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 4th position.

4-Methyl-1H-indazole-3-carbaldehyde: Lacks the methoxy group at the 6th position.

1H-indazole-3-carbaldehyde: Lacks both the methoxy and methyl groups.

Uniqueness: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Actividad Biológica

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indazole ring substituted with a methoxy group at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position. These substituents influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- DNA Interaction : This compound may also interact with DNA and RNA, affecting gene expression and cellular functions .

Biological Activities

Research has identified several key biological activities associated with this compound:

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it exhibits significant inhibitory effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 5.15 | Induces apoptosis via Bcl2 family inhibition |

| A549 (Lung) | Not specified | Potentially affects cell cycle regulation |

| Hep-G2 (Liver) | Not specified | Involvement in apoptosis pathways |

These findings suggest that the compound may serve as a scaffold for developing low-toxicity anticancer agents .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. It has been tested against various bacterial strains, showing superior efficacy compared to standard antibiotics:

| Microorganism | Activity |

|---|---|

| MRSA | More potent than ampicillin |

| Pseudomonas aeruginosa | Effective against resistant strains |

| E. coli | Higher antifungal activity than reference drugs |

This suggests potential applications in treating resistant infections .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study synthesized various indazole derivatives, including this compound, and evaluated their anticancer activity against K562 cells. Results indicated significant apoptosis induction at specific concentrations .

- Fluorescent Probes : The compound has been utilized in designing fluorescent probes for bioimaging, allowing real-time visualization of cellular processes. This application highlights its versatility in biochemical research .

Propiedades

IUPAC Name |

6-methoxy-4-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-7(14-2)4-8-10(6)9(5-13)12-11-8/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFSGDOXFZUMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646481 | |

| Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-39-1 | |

| Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.